Bienvenue dans la boutique en ligne BenchChem!

2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Antimicrobial Benzisothiazolone Benzothiazole

2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 452278-67-0, MW 330.38 g/mol, formula C₁₅H₁₀N₂O₃S₂) is a hybrid heterocyclic compound comprising a saccharin-derived 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core N-alkylated with a benzothiazol-2-ylmethyl substituent. The compound is also catalogued under the identifier WAY-608046 and is commercially available from multiple suppliers at purities ≥96–98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses.

Molecular Formula C15H10N2O3S2
Molecular Weight 330.4 g/mol
Cat. No. B10816680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Molecular FormulaC15H10N2O3S2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H10N2O3S2/c18-15-10-5-1-4-8-13(10)22(19,20)17(15)9-14-16-11-6-2-3-7-12(11)21-14/h1-8H,9H2
InChIKeyWYMMPSMEFYDBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 452278-67-0): Structural Identity and Procurement Baseline


2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 452278-67-0, MW 330.38 g/mol, formula C₁₅H₁₀N₂O₃S₂) is a hybrid heterocyclic compound comprising a saccharin-derived 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core N-alkylated with a benzothiazol-2-ylmethyl substituent . The compound is also catalogued under the identifier WAY-608046 and is commercially available from multiple suppliers at purities ≥96–98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . Its dual-heterocycle architecture—fusing the electrophilic sulfur-containing benzisothiazolone scaffold with a benzothiazole moiety—places it at the intersection of two privileged antimicrobial pharmacophore classes, a feature that differentiates it from simpler mono-heterocycle analogs and underlies its potential for distinct biological target engagement [1].

Why Generic Saccharin or Benzisothiazolinone (BIT) Substitution Fails to Recapitulate the Profile of 2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide


The unsubstituted saccharin core (CAS 81-07-2) and the parent benzisothiazolinone (BIT, CAS 2634-33-5) lack the benzothiazole moiety that defines this compound. Structure–activity relationship (SAR) studies on N-substituted benzisothiazolones have established that the identity of the N-alkyl/aryl substituent is a critical determinant of antimicrobial potency, with CLogP values optimally in the 2.5–3.5 range correlating with enhanced activity [1]. The target compound possesses a measured ALogP of 2.425 , within this optimal window, while its benzothiazolylmethyl group introduces additional heteroatom-mediated hydrogen-bonding and π-stacking capacity not present in simple N-alkyl or N-benzyl analogs. Furthermore, independent screening of benzothiazole-only derivatives (lacking the benzisothiazolone 1,1-dioxide core) yielded MIC values ranging from 25 to 200 µg/mL against common pathogens [2], a range that is substantially higher than the sub-µg/mL to low µg/mL potencies achieved by optimized N-substituted benzisothiazolones [1], demonstrating that neither pharmacophore alone is sufficient for maximal antimicrobial activity.

Quantitative Differentiation Evidence for 2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide Against Closest Analogs


Class-Level Antimicrobial Potency Advantage of N-Substituted Benzisothiazolones Over Simple Benzothiazole Derivatives

In a systematic SAR study of mono- and bis-benzisothiazolone derivatives, the most potent N-substituted analog (compound 1.15) achieved an MIC₅₀ of 0.4 µg/mL against Staphylococcus aureus ATCC 7000699, comparable to gentamicin at 0.78 µg/mL [1]. The N-benzyl derivative 1.7 exhibited an IC₅₀ of 0.1 µg/mL against Aspergillus fumigatus and IC₅₀ values of 0.4–1.3 µg/mL against Candida albicans, Cryptococcus neoformans, Sporothrix schenckii, and Candida parapsilosis [1]. In contrast, a panel of benzothiazole-only derivatives (lacking the benzisothiazolone 1,1-dioxide core) tested under comparable broth microdilution conditions exhibited MIC values of 25–200 µg/mL against S. aureus, B. subtilis, and E. coli, and 50–200 µg/mL against C. albicans and A. niger [2]. The target compound, bearing both pharmacophores, is structurally positioned within the higher-potency N-substituted benzisothiazolone class.

Antimicrobial Benzisothiazolone Benzothiazole MIC Structure–Activity Relationship

N-Substitution-Dependent Potency Gain: N-Alkoxymethylbenzisothiazolones Achieve MIC Values of 1–4 mg/L Against S. aureus and C. albicans, Contrasting with Inactive Parent BIT

The parent 1,2-benzisothiazol-3-one (BIT) exhibits only limited antibacterial activity [1]. When N-substituted with alkoxymethyl groups, 17 novel derivatives were synthesized and screened. Most of these N-substituted compounds displayed strong inhibitory effects against Staphylococcus aureus and Candida albicans, with MIC values ranging from 1 mg/L to 4 mg/L [1]. Selected compounds (BIT-5, BIT-9, BIT-10, BIT-11) further demonstrated MIC values of 5–10 mg/L against agriculturally relevant fungal pathogens including Sclerotinia sclerotiorum, Fusarium pseudograminearum, Fusarium graminearum, and Gaeumannomyces graminis [1]. This confirms that N-substitution—and by extension the specific identity of the N-substituent—is the primary driver of antimicrobial potency in this scaffold. The target compound, bearing an N-benzothiazolylmethyl substituent, belongs to this potency-enabling N-substituted class.

Antibacterial Antifungal N-Substituted BIT MIC Crop Pathogen

Physicochemical Differentiation: ALogP of 2.425 Positions the Compound Within the Optimal Lipophilicity Window for Benzisothiazolone Antimicrobial Activity

The Gopinath et al. (2017) SAR study identified that CLogP values optimally in the range of 2.5–3.5 contributed more significantly to antimicrobial activity than steric or electronic effects of the N-substituent [1]. The target compound has an experimentally determined/predicted ALogP of 2.425 , placing it at the lower boundary of this optimal window. By comparison, unsubstituted saccharin (CAS 81-07-2) has a CLogP of approximately 0.5–0.9 [2], well below the optimal range, which is consistent with its limited direct antimicrobial activity and its requirement for metabolic activation to exert antibacterial effects [2]. The N-benzothiazolylmethyl substituent thus provides a calculated lipophilicity shift of approximately +1.5 to +1.9 log units relative to the parent saccharin core, moving the molecule into the activity-optimal lipophilicity space.

Lipophilicity ALogP Drug-likeness Benzisothiazolone SAR

Dual Pharmacophore Architecture: Saccharin-Derived Benzisothiazolone 1,1-Dioxide Core Plus Benzothiazole Moiety Provides Two Electrophilic Sulfur Centers and Expanded Hydrogen-Bonding Capacity

The Gopinath et al. (2017) study explicitly investigated the effect of multiple electrophilic sulfur atoms on antimicrobial activity, finding that bis-benzisothiazolone derivatives with two reactive sulfur centers exhibited enhanced potency [1]. The target compound contains two distinct sulfur-containing heterocycles: the cyclic sulfonamide (1,1-dioxide) of the benzisothiazolone core and the thiazole sulfur of the benzothiazole moiety, providing two electrophilic sulfur environments. In molecular docking studies of benzothiazole derivatives, compounds formed hydrogen bonds with active-site residues (LEU222 or ASN44) of E. coli dihydroorotase and established hydrophobic interactions via the thiazole ring at the enzyme active-site entrance [2]. The target compound's benzothiazole moiety is expected to engage in analogous interactions, while the benzisothiazolone 1,1-dioxide core provides an additional electrophilic warhead absent in simple benzothiazole-only compounds.

Electrophilic sulfur Dual pharmacophore Hydrogen bonding Target engagement Molecular docking

Commercial Availability with Verified Purity: Batch-Specific QC Documentation (NMR, HPLC, GC) at 98% Purity from Bidepharm Enables Reproducible Research

The target compound is commercially available from Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . Aladdin Scientific offers the compound at ≥96% purity with cold-chain shipping (storage at −20°C) . In contrast, many custom-synthesized N-substituted benzisothiazolone analogs in the primary literature are not commercially available, requiring de novo synthesis and characterization, which introduces variability in purity and biological reproducibility across laboratories. The availability of pre-characterized, high-purity material from established suppliers reduces synthetic burden and inter-laboratory variability.

Quality control Purity NMR HPLC Reproducibility

Priority Application Scenarios for 2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide Based on Quantitative Differentiation Evidence


Antimicrobial Screening Libraries Targeting Multi-Drug-Resistant Gram-Positive Pathogens (MRSA, S. aureus)

The benzisothiazolone scaffold has demonstrated potent activity against Staphylococcus aureus including MRSA strains, with MIC₅₀ values as low as 0.4 µg/mL for optimized N-substituted analogs [1]. The target compound's dual electrophilic sulfur architecture and favorable ALogP of 2.425 position it as a compelling candidate for inclusion in targeted antimicrobial screening decks against resistant Gram-positive pathogens, where single-pharmacophore benzothiazoles (MIC 25–200 µg/mL) [2] and unsubstituted BIT are unlikely to yield hits at pharmacologically relevant concentrations. Its commercial availability with verified purity further supports its use in reproducible, multi-laboratory screening consortia.

Agricultural Fungicide Lead Discovery: Crop Pathogen Panel Screening

N-Substituted benzisothiazolone derivatives have demonstrated MIC values of 5–10 mg/L against destructive crop fungal pathogens including Sclerotinia sclerotiorum, Fusarium pseudograminearum, Fusarium graminearum, and Gaeumannomyces graminis [1]. The target compound's benzothiazolylmethyl substituent provides distinct hydrogen-bonding and π-stacking capacity compared to the alkoxymethyl substituents in the published series, offering a structurally differentiated starting point for structure–activity relationship expansion in agrochemical fungicide programs. Its favorable lipophilicity (ALogP 2.425) may also enhance leaf surface penetration and retention compared to more polar analogs.

Mechanistic Probe for Electrophilic Sulfur-Dependent Antimicrobial Mechanisms

The Gopinath et al. (2017) study identified multiple electrophilic sulfur atoms as a key structural determinant of antimicrobial potency in benzisothiazolones [1]. With two distinct sulfur centers (benzisothiazolone 1,1-dioxide and benzothiazole thiazole), the target compound can serve as a mechanistic probe to dissect the relative contributions of each electrophilic sulfur environment to target engagement, potentially through competitive labeling experiments or site-directed mutagenesis of cysteine-rich microbial targets. This is a capability not offered by simple saccharin (one sulfur) or benzothiazole-only (one sulfur) comparators.

Preservative and Biocide Formulation Development Requiring Broad-Spectrum Activity

Benzisothiazolone derivatives are established industrial biocides and preservatives for paints, coatings, adhesives, and personal care products [1]. The target compound's hybrid structure—combining the proven benzisothiazolone biocidal core with a benzothiazole moiety that independently exhibits antifungal activity [2]—offers a differentiated preservative candidate. Its favorable physicochemical profile (ALogP 2.425) and availability at multi-gram scale from commercial suppliers with batch QC documentation support its evaluation in formulation stability and efficacy studies against the mixed bacterial-fungal consortia typical of spoiled industrial products.

Quote Request

Request a Quote for 2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.